(R)-4-Methoxy-azepane
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Overview
Description
®-4-Methoxy-azepane is a chiral azepane derivative characterized by a seven-membered ring structure with a methoxy group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methoxy-azepane typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as ®-4-hydroxy-azepane.
Methoxylation: The hydroxyl group at the fourth position is converted to a methoxy group using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-4-Methoxy-azepane may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to produce larger quantities.
Optimization: Optimizing reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and reaction time.
Automation: Utilizing automated systems for continuous production and monitoring.
Chemical Reactions Analysis
Types of Reactions
®-4-Methoxy-azepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The azepane ring can be reduced to form different saturated or partially saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated azepane derivatives.
Substitution: Formation of azepane derivatives with different functional groups.
Scientific Research Applications
®-4-Methoxy-azepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-Methoxy-azepane involves its interaction with specific molecular targets. The methoxy group and the azepane ring structure allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Methoxy-azepane: The enantiomer of ®-4-Methoxy-azepane with similar chemical properties but different biological activity.
4-Hydroxy-azepane: A precursor in the synthesis of ®-4-Methoxy-azepane with a hydroxyl group instead of a methoxy group.
4-Methyl-azepane: A structurally similar compound with a methyl group instead of a methoxy group.
Uniqueness
®-4-Methoxy-azepane is unique due to its specific chiral configuration and the presence of a methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(4R)-4-methoxyazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGKJOCBUBJWCC-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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